3-クロロ-2-メチル-5-ニトロピリジン

説明

3-Chloro-2-methyl-5-nitropyridine is a derivative of nitropyridine . Nitropyridines are important structural motifs found in numerous bioactive molecules . They can be used as organic synthesis intermediates and pharmaceutical intermediates, mainly used in laboratory research and development process and chemical production process .

Synthesis Analysis

The synthesis of 3-Chloro-2-methyl-5-nitropyridine involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another method involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .Molecular Structure Analysis

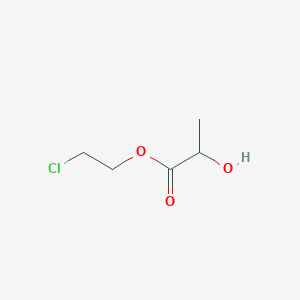

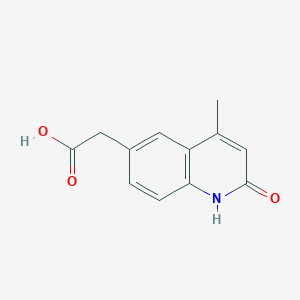

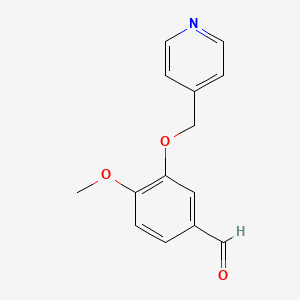

The molecular structure of 3-Chloro-2-methyl-5-nitropyridine has been analyzed using X-ray analysis . The molecular formula is C6H5ClN2O2 . The InChIKey is LUAJUWOJEFFNFE-UHFFFAOYSA-N .Chemical Reactions Analysis

The reaction mechanism of 3-Chloro-2-methyl-5-nitropyridine is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical And Chemical Properties Analysis

The molecular weight of 3-Chloro-2-methyl-5-nitropyridine is 172.57 g/mol . The compound is a solid at room temperature .科学的研究の応用

3-クロロ-2-メチル-5-ニトロピリジン: 包括的な分析:

生物材料研究

3-クロロ-2-メチル-5-ニトロピリジンは、生命科学研究における生化学試薬として機能し、生物材料と有機化合物の研究を支援します .

医薬品中間体

これは、医薬品の製造における中間体として使用され、さまざまな医薬化合物の合成に貢献しています .

非線形光学 (NLO) 材料

この化合物は、高い NLO 応答を誘起するために重要な電荷移動分子構造のために、NLO アプリケーションにおける可能性について調査されています .

作用機序

Target of Action

Nitropyridines are generally known to interact with various biological targets due to their electron-deficient aromatic ring .

Biochemical Pathways

3-Chloro-2-methyl-5-nitropyridine is involved in the Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

Nitropyridines are generally known to cause various molecular and cellular effects due to their interaction with biological targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Chloro-2-methyl-5-nitropyridine. Furthermore, it’s recommended to handle this compound only outdoors or in a well-ventilated area .

Safety and Hazards

将来の方向性

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules. There is a need for a single robust method allowing the selective introduction of multiple functional groups . The application of the synthesis methodology of 3-Chloro-2-methyl-5-nitropyridine could provide a privileged pyridine scaffold containing biologically relevant molecules .

生化学分析

Biochemical Properties

3-Chloro-2-methyl-5-nitropyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to interact with enzymes involved in oxidative stress responses and cellular detoxification processes. The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to changes in cellular metabolism and function .

Cellular Effects

The effects of 3-Chloro-2-methyl-5-nitropyridine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 3-Chloro-2-methyl-5-nitropyridine can lead to alterations in the expression of genes involved in inflammatory responses and apoptosis. Additionally, it can affect cellular metabolism by disrupting mitochondrial function and energy production .

Molecular Mechanism

At the molecular level, 3-Chloro-2-methyl-5-nitropyridine exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases, which are critical for cell signaling and regulation. Furthermore, 3-Chloro-2-methyl-5-nitropyridine can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of 3-Chloro-2-methyl-5-nitropyridine in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Over time, the compound may undergo degradation, leading to a decrease in its efficacy. In in vitro studies, prolonged exposure to 3-Chloro-2-methyl-5-nitropyridine has been associated with sustained changes in cellular metabolism and function, indicating potential long-term effects .

Dosage Effects in Animal Models

The effects of 3-Chloro-2-methyl-5-nitropyridine vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and therapeutic effects. At higher doses, it can cause significant toxic or adverse effects, including organ damage and systemic toxicity. Threshold effects have been observed, where a specific dosage level leads to a marked increase in adverse outcomes .

Metabolic Pathways

3-Chloro-2-methyl-5-nitropyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular homeostasis. Understanding these pathways is essential for predicting the compound’s behavior in biological systems .

Transport and Distribution

The transport and distribution of 3-Chloro-2-methyl-5-nitropyridine within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters and binding proteins, which influence its localization and accumulation. These interactions can affect the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile .

Subcellular Localization

The subcellular localization of 3-Chloro-2-methyl-5-nitropyridine is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biological effects .

特性

IUPAC Name |

3-chloro-2-methyl-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c1-4-6(7)2-5(3-8-4)9(10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEQYIUZGVFBSNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101299811 | |

| Record name | 3-Chloro-2-methyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101299811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51984-62-4 | |

| Record name | 3-Chloro-2-methyl-5-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51984-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-methyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101299811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide](/img/structure/B1357348.png)

![5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1357369.png)